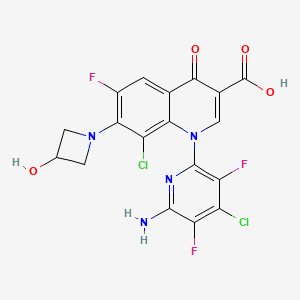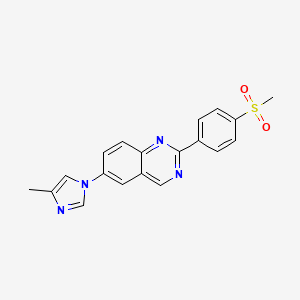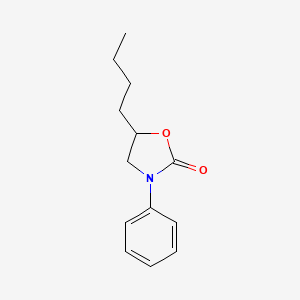
(3-((5-Chloropyridin-2-yl)carbamoyl)pyrazin-2-yl)methyl 4-methylpiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-Chloropyridin-2-yl)carbamoyl)pyrazin-2-yl)methyl 4-methylpiperazine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of 5-Chloropyridin-2-ylamine: This intermediate is synthesized through the chlorination of pyridine, followed by amination.
Coupling with Pyrazine Derivative: The 5-Chloropyridin-2-ylamine is then coupled with a pyrazine derivative under specific conditions to form the pyrazin-2-yl)methyl intermediate.
Carbamoylation: The intermediate undergoes carbamoylation to introduce the carbamoyl group.
Final Coupling with 4-Methylpiperazine-1-carboxylate: The final step involves coupling the carbamoylated intermediate with 4-methylpiperazine-1-carboxylate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous monitoring of reaction parameters to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3-((5-Chloropyridin-2-yl)carbamoyl)pyrazin-2-yl)methyl 4-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloropyridinyl and pyrazinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
(3-((5-Chloropyridin-2-yl)carbamoyl)pyrazin-2-yl)methyl 4-methylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3-((5-Chloropyridin-2-yl)carbamoyl)pyrazin-2-yl)methyl 4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as an intermediate in pharmaceuticals.
Other Piperazine Derivatives: Compounds like 1-(3-Buten-1-yl)-4-(2,3-dichlorophenyl)-piperazine and 1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine share structural similarities and are used in pharmaceutical research.
Uniqueness
(3-((5-Chloropyridin-2-yl)carbamoyl)pyrazin-2-yl)methyl 4-methylpiperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C17H19ClN6O3 |
|---|---|
Poids moléculaire |
390.8 g/mol |
Nom IUPAC |
[3-[(5-chloropyridin-2-yl)carbamoyl]pyrazin-2-yl]methyl 4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C17H19ClN6O3/c1-23-6-8-24(9-7-23)17(26)27-11-13-15(20-5-4-19-13)16(25)22-14-3-2-12(18)10-21-14/h2-5,10H,6-9,11H2,1H3,(H,21,22,25) |
Clé InChI |
LMGGPIRYYJVLMQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=O)OCC2=NC=CN=C2C(=O)NC3=NC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[2-(3,4,5-trimethoxyphenyl)acetyl]piperazine-1-carboxylate](/img/structure/B13867913.png)





![4-[Amino-(4-chlorophenyl)methyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13867953.png)
![tert-butyl N-[2-[5-(1-hydroxyethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13867959.png)
![[(2R,3S,4S,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethyl]azanium](/img/structure/B13867966.png)
![5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol](/img/structure/B13867967.png)



![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoate](/img/structure/B13867978.png)
